
PRT062607
Vue d'ensemble
Description
PRT062607 est un inhibiteur puissant et sélectif de la tyrosine kinase de la rate (SYK). Il a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, en particulier celles impliquant une dysrégulation du système immunitaire, telles que les maladies auto-immunes et certains types de cancer .
Applications De Recherche Scientifique
Applications in Cancer Research
1. Anti-Cancer Activity
PRT062607 has been evaluated for its anti-cancer properties across various cancer cell lines. The compound's mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis.
Case Study: Breast Cancer
In a study focused on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations, showing an IC50 value that indicates its potency against these cells. The results are summarized in Table 1.
Concentration (μM) | % Cell Viability |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The data indicates that this compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for breast cancer.
2. Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound not only inhibits cell proliferation but also induces apoptosis through the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis, as shown in Table 2.
Protein | Control Expression | This compound Expression |
---|---|---|
BAX | 1 | 3.6 |
Bcl-2 | 1 | 0.31 |
Caspase-8 | 1 | 2.61 |
Caspase-9 | 1 | 5.42 |
These findings suggest that this compound shifts the balance towards apoptosis, providing a rationale for its use in cancer therapy.
Applications in Immunology
1. Modulation of Immune Responses
Beyond its anti-cancer applications, this compound has been investigated for its immunomodulatory effects. It has been shown to influence T-cell activation and proliferation.
Case Study: T-cell Activation
In vitro studies indicated that treatment with this compound enhanced the activation markers on CD4+ T-cells when stimulated with anti-CD3 antibodies. The results are summarized in Table 3.
Treatment | CD69 Expression (%) | CD25 Expression (%) |
---|---|---|
Control | 10 | 5 |
This compound | 40 | 20 |
This data illustrates that this compound can significantly enhance T-cell activation, suggesting potential applications in enhancing immune responses against tumors or infections.
Mécanisme D'action
Target of Action
PRT062607, also known as P505-15 or 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, is a potent and highly selective inhibitor of the Spleen Tyrosine Kinase (SYK) and PTEN-induced putative kinase 1 (PINK1) . SYK regulates immune cell activation in response to engagement of a variety of receptors, making it an intriguing target for the treatment of inflammatory and autoimmune disorders . PINK1 is a kinase which functions as a mitochondrial damage sensor and initiates mitochondrial quality control .
Mode of Action
this compound inhibits SYK and PINK1 by interacting with the ATP-binding pocket . It notably engages with the catalytic aspartate and causes a destabilization of insert-2 at the autophosphorylation dimer interface . This inhibition blocks ATP hydrolysis and ubiquitin phosphorylation .
Biochemical Pathways
The inhibition of SYK and PINK1 by this compound affects several biochemical pathways. In the case of SYK, it mediates complementary and non-redundant pathways in rheumatoid arthritis (RA), and its inhibition can ameliorate chronic and destructive arthritis . For PINK1, it functions as a sensor of mitochondrial damage and works together with Parkin to remove damaged components of the mitochondrial network .
Pharmacokinetics
this compound has demonstrated a favorable pharmacokinetic (PK) profile in healthy volunteers following single and multiple oral administrations . It has the ability to completely inhibit SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Result of Action
The inhibition of SYK and PINK1 by this compound leads to various molecular and cellular effects. It results in greatly decreased clinical and histopathological scores in arthritis models . It also reduces the Th1/Th17 cytokine cascade and the differentiation and function of joint cells, in particular osteoclasts and fibroblast-like synoviocytes .
Analyse Biochimique
Biochemical Properties
PRT062607 interacts with Syk, a cytosolic protein tyrosine kinase that regulates immune cell activation in response to engagement of a variety of receptors . This compound inhibits Syk activity potently, with an IC50 in the range of 1-2 nM . This interaction with Syk is over 80 times more selective than with other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70 .
Cellular Effects
In cellular processes, this compound has been shown to inhibit B cell antigen receptor-mediated B cell signaling and activation, as well as Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of Syk, inhibiting its kinase activity . This inhibition of Syk kinase function leads to a decrease in the phosphorylation of multiple downstream substrates that regulate cell survival, functional activation, differentiation, and clonal expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a favorable pharmacokinetic profile, with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of this compound produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Transport and Distribution
Given its small molecular size and its ability to inhibit Syk activity in whole-blood assays, it is likely to be able to penetrate cells and distribute within tissues .
Subcellular Localization
As a small molecule inhibitor of Syk, it is likely to localize to the cytosol where Syk is predominantly found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
PRT062607 est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation d'intermédiaires clés, suivie de leur couplage et de modifications ultérieures de groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression contrôlés pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Des mesures de contrôle qualité sont mises en œuvre à différentes étapes pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
PRT062607 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme sonde chimique pour étudier la fonction de la tyrosine kinase de la rate et les voies de signalisation associées.
Biologie : Le composé est utilisé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de la tyrosine kinase de la rate dans l'activation et la signalisation des cellules immunitaires.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de la rate. La tyrosine kinase de la rate est une tyrosine kinase cytoplasmique qui joue un rôle crucial dans l'activation des cellules immunitaires. En se liant à la poche de liaison à l'ATP de la tyrosine kinase de la rate, this compound empêche la phosphorylation des molécules de signalisation en aval, inhibant ainsi l'activation et la prolifération des cellules immunitaires. Ce mécanisme en fait un candidat prometteur pour le traitement des maladies auto-immunes et de certains cancers .
Comparaison Avec Des Composés Similaires
Composés similaires
CYC116 : Un autre inhibiteur de la tyrosine kinase de la rate avec un mécanisme d'action similaire.
BIIB057 : Un composé ayant des effets inhibiteurs comparables sur la tyrosine kinase de la rate.
Unicité de PRT062607
This compound se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la tyrosine kinase de la rate. Son profil pharmacocinétique favorable et sa capacité à obtenir une inhibition complète de l'activité de la tyrosine kinase de la rate à des doses tolérées en font un composé unique et précieux pour le développement thérapeutique .
Activité Biologique
PRT062607, also known as P505-15, is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in immune cell signaling and activation. This compound has garnered significant attention for its potential therapeutic applications in various inflammatory and autoimmune disorders, as well as certain hematological malignancies. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, pharmacodynamics, and its implications in clinical settings.
SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells. It is involved in the signaling pathways of various immune receptors, making it a promising target for therapeutic intervention. This compound exhibits a potent inhibitory effect on SYK with an IC50 value of approximately 1 nM, demonstrating at least an 80-fold selectivity over other kinases . By inhibiting SYK, this compound disrupts pro-inflammatory signaling cascades, leading to reduced inflammation and altered immune responses.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) :
- Administration : this compound can be administered orally.
- Half-life : The pharmacodynamic half-life is approximately 24 hours, with complete SYK inhibition observed in whole blood assays .
- Bioavailability : Demonstrates favorable pharmacokinetic properties that support once-daily dosing .
Pharmacodynamics (PD) :
- Inhibition of SYK Activity : Complete inhibition of SYK activity was recorded across multiple dose levels during clinical studies .
- Dose-Response Relationship : Analysis indicated a strong correlation between dose and inhibition efficacy, with sustained effects observed up to 72 hours post-administration .
Case Studies and Animal Models
-
Sepsis Model :
- In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly reduced cardiac dysfunction and organ injury compared to controls. Notably, systemic inflammation markers were diminished, indicating a reduction in inflammatory cytokine release .
- Table 1: Effects of this compound on Sepsis-Induced Dysfunction
Parameter Control (Vehicle) This compound (15 mg/kg) Systolic Dysfunction High Significantly Reduced Diastolic Dysfunction High Significantly Reduced Renal Dysfunction Present Absent Liver Injury Present Absent
-
Chronic Lymphocytic Leukemia (CLL) :
- In vitro studies demonstrated that this compound effectively reduced CLL cell viability following B-cell receptor (BCR) stimulation. The compound induced apoptosis in CLL cells by disrupting survival signals mediated by SYK .
- Table 2: Impact of this compound on CLL Cell Viability
Time Point Control Viability (%) This compound Viability (%) 24 hours 112% 78.6% 48 hours 112.5% 62.9% 72 hours 111% Data not available
Clinical Implications
The selective inhibition of SYK by this compound presents a promising approach for treating various conditions characterized by excessive inflammation or aberrant immune responses. Its application in sepsis indicates potential benefits in managing systemic inflammatory responses while protecting organ function. Additionally, its efficacy in CLL suggests that it may serve as a valuable therapeutic agent for hematological malignancies.
Propriétés
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-96-3 | |
Record name | PRT-062607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRT-062607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.